

# Chaetoglobosin E: A Fungal Metabolite with Potent Anti-Cancer Activity

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## Compound of Interest

Compound Name: *Chaetoglobosin E*

Cat. No.: B12298459

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An In-depth Technical Guide on the Discovery, Origin, and Biological Activity of **Chaetoglobosin E**

## Abstract

**Chaetoglobosin E** is a potent cytochalasan alkaloid, a class of secondary metabolites produced by a variety of fungi. First identified in 1976, this natural product has garnered significant interest within the scientific community due to its pronounced biological activities, particularly its cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, fungal origins, and detailed biological activities of **Chaetoglobosin E**. It includes a summary of its quantitative biological data, detailed experimental protocols for its isolation and bioactivity assessment, and a visualization of the key signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of fungal natural products.

## Discovery and Origin

**Chaetoglobosin E** was first reported in 1976 by Sekita et al. in a publication in Tetrahedron Letters.<sup>[1]</sup> It was isolated from the mycelium of *Chaetomium globosum*, a ubiquitous filamentous fungus.<sup>[1][2]</sup> Since its initial discovery, **Chaetoglobosin E** has been isolated from various other fungal species, highlighting the diversity of its producers.

Fungal Sources of **Chaetoglobosin E**:

- **Chaetomium globosum**: This fungus is the most frequently cited source of **Chaetoglobosin E** and other chaetoglobosins.[1][2][3] It is an endophytic fungus, meaning it lives within plant tissues, and has been isolated from various plants, including Ginkgo biloba.[3]
- **Chaetomium madrasense**: This species has also been identified as a producer of **Chaetoglobosin E**. [4]
- **Chaetomium sp.**: Various other species within the **Chaetomium** genus have been found to produce **Chaetoglobosin E**. [4]
- **Emericellopsis sp.**: A marine-derived fungus of the genus **Emericellopsis** has also been shown to produce **Chaetoglobosin E**, indicating that this compound is not limited to terrestrial fungi.

## Physicochemical Properties and Structure

**Chaetoglobosin E** belongs to the cytochalasan family of alkaloids, which are characterized by a highly substituted perhydroisoindolone ring system fused to a macrocyclic ring.[5] The structure of **Chaetoglobosin E** was elucidated using spectroscopic methods, including NMR and mass spectrometry.

(A more detailed table of physicochemical properties, including specific rotation and melting point, would be included here if the full text of the original 1976 publication were available.)

## Biological Activities

**Chaetoglobosin E** exhibits a range of biological activities, with its anti-tumor properties being the most extensively studied. It also demonstrates antifungal and phytotoxic effects.[5]

## Cytotoxic Activity

**Chaetoglobosin E** has demonstrated significant cytotoxicity against a variety of human cancer cell lines. Its mechanism of action involves the induction of cell cycle arrest, apoptosis, and autophagy. Recent studies have shed light on the specific molecular pathways targeted by this compound.

Table 1: Cytotoxic Activity of **Chaetoglobosin E**

Cell Line	Cancer Type	IC50 (μM)	Reference
KYSE-30	Esophageal Squamous Cell Carcinoma	Not specified, but significant inhibition observed	[4][6]
KYSE-150	Esophageal Squamous Cell Carcinoma	Not specified, but significant inhibition observed	[4][6]
TE-1	Esophageal Squamous Cell Carcinoma	Not specified, but significant inhibition observed	[4][6]
KB	Nasopharyngeal Epidermoid Tumor	40.0	[7]
HCT116	Colon Cancer	Not specified, but significant cytotoxicity	[3]

## Antifungal Activity

In addition to its anti-cancer properties, **Chaetoglobosin E** has been shown to inhibit the growth of pathogenic fungi.

Table 2: Antifungal Activity of **Chaetoglobosin E**

Fungal Species	Activity	Reference
Rhizopus stolonifer	Significant growth inhibition	[8]
Coniothyrium diplodiella	Significant growth inhibition	[8]

## Mechanism of Action and Signaling Pathways

**Chaetoglobosin E** exerts its cytotoxic effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and death.

## Inhibition of EGFR/MEK/ERK and Akt Signaling Pathways

Studies have shown that **Chaetoglobosin E** can inhibit the phosphorylation of key proteins in the EGFR/MEK/ERK and Akt signaling pathways.<sup>[6][9]</sup> These pathways are crucial for cell growth and survival, and their inhibition by **Chaetoglobosin E** leads to downstream effects such as cell cycle arrest and apoptosis.

## Targeting of Polo-like Kinase 1 (PLK1)

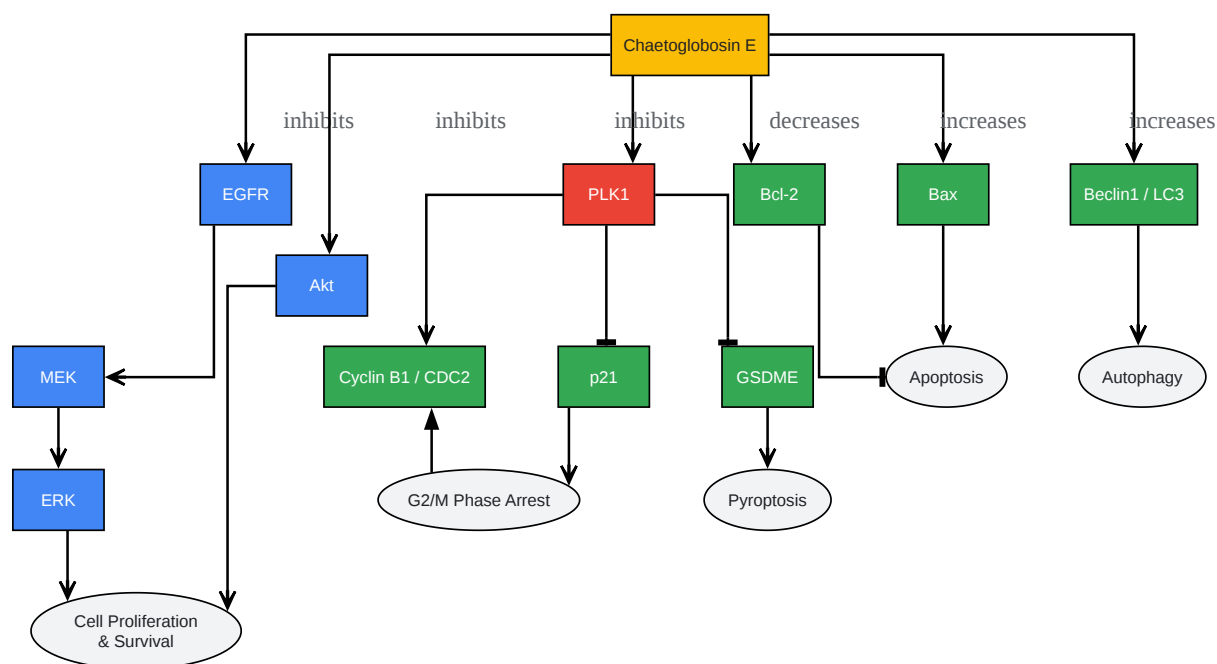
A significant finding in the elucidation of **Chaetoglobosin E**'s mechanism of action is its ability to target Polo-like kinase 1 (PLK1).<sup>[4][6]</sup> PLK1 is a key regulator of the cell cycle, and its inhibition by **Chaetoglobosin E** leads to G2/M phase arrest. This is accompanied by the downregulation of cyclin B1 and CDC2, and the upregulation of p21.<sup>[4][6][9]</sup>

## Induction of Apoptosis, Autophagy, and Pyroptosis

The inhibition of these signaling pathways ultimately leads to programmed cell death.

**Chaetoglobosin E** has been shown to induce:

- Apoptosis: by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.<sup>[4][6]</sup>
- Autophagy: evidenced by the increased expression of beclin1 and LC3.<sup>[4][6]</sup>
- Pyroptosis: a form of programmed cell death, through the activation of gasdermin E (GSDME), which is linked to the inhibition of PLK1.<sup>[4]</sup>

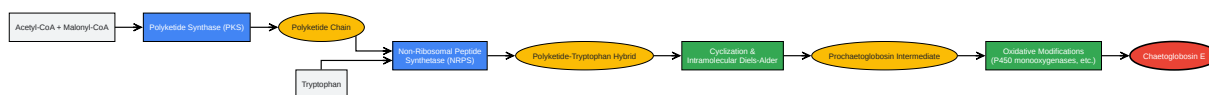


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**Caption:** Signaling pathways modulated by **Chaetoglobosin E**.

## Biosynthesis

Chaetoglobosins are synthesized via a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway.[7] The biosynthesis of Chaetoglobosin A, a closely related compound, has been studied in detail, and it is likely that **Chaetoglobosin E** shares a similar biosynthetic origin. The process begins with the synthesis of a polyketide chain by a PKS, which is then coupled to an amino acid, typically tryptophan for chaetoglobosins, by an NRPS module.[7] A series of enzymatic modifications, including cyclization and oxidation, then lead to the final complex structure of the chaetoglobosin. The gene clusters responsible for chaetoglobosin biosynthesis have been identified in several fungi, including *Chaetomium globosum*.[10][11]



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**Caption:** Generalized biosynthetic workflow for Chaetoglobosins.

## Experimental Protocols

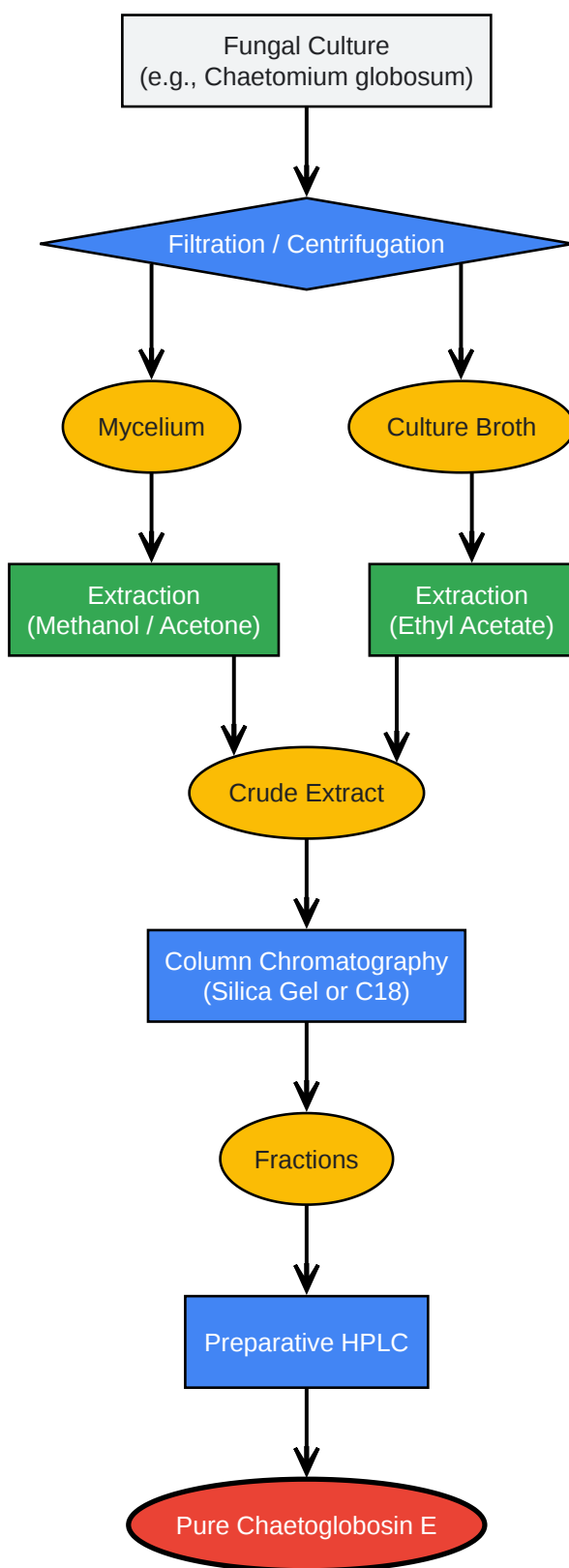
### Fungal Culture and Fermentation

- **Fungal Strain:** A pure culture of a **Chaetoglobosin E**-producing fungus (e.g., *Chaetomium globosum*) is obtained from a culture collection or isolated from a natural source.
- **Seed Culture:** The fungus is grown on a solid medium such as Potato Dextrose Agar (PDA) at 25-28°C for 7-10 days until sporulation.
- **Fermentation:** Spores or mycelial plugs are used to inoculate a liquid fermentation medium (e.g., Potato Dextrose Broth or a specialized production medium). The fermentation is carried out in shake flasks or a fermenter at 25-28°C with agitation (e.g., 150-200 rpm) for 14-21 days.

### Extraction and Isolation of Chaetoglobosin E

- **Harvesting:** The fungal biomass and culture broth are separated by filtration or centrifugation.
- **Extraction:** The fungal mycelium is typically extracted with a polar organic solvent such as methanol or acetone. The culture filtrate is extracted with a water-immiscible organic solvent like ethyl acetate.
- **Concentration:** The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

- Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify **Chaetoglobosin E**. This typically involves:
  - Column Chromatography: Initial fractionation of the crude extract is performed on a silica gel or C18 reversed-phase column using a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water).
  - High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, often on a C18 column with a methanol-water or acetonitrile-water mobile phase. Fractions are monitored by UV detection.



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